(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone
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Overview
Description
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and is substituted with amino, methyl, and fluorophenyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the synthesis may start with the preparation of a thieno[2,3-b]pyridine intermediate, which is then subjected to further reactions to introduce the amino, methyl, and fluorophenyl substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
In biological and medical research, this compound has shown potential as an antitubulin agent, affecting cell cycle progression and exhibiting cytotoxic effects against certain cancer cell lines. It is also studied for its potential to inhibit specific enzymes and proteins involved in disease pathways .
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as electronic or photonic applications. Its unique chemical structure can be exploited to create materials with desirable characteristics.
Mechanism of Action
The mechanism of action of (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes and proteins. For instance, it may inhibit Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 protein. These interactions can lead to the disruption of cellular processes and induce cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,4-dichlorophenyl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(3-chlorophenyl)methanone
- (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(2-thienyl)methanone
Uniqueness
What sets (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone apart from similar compounds is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMKVXVTLBCOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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